molecular formula C11H14O3 B172881 3,5-Diethoxybenzaldehyde CAS No. 120355-79-5

3,5-Diethoxybenzaldehyde

Cat. No. B172881
M. Wt: 194.23 g/mol
InChI Key: WIPMWRCUOVSCDQ-UHFFFAOYSA-N
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Patent
US08133898B2

Procedure details

An amount of 3,5-dihydroxybenzaldehyde (56a, 500 mg, 3.62 mmol) was dissolved in 10 mL DMF, anhydrous. It was added (2.0 g, 18.1 mmol) of bromoethane and 733 mg (5.34 mmol) of K2CO3. The reaction mixture was heated to 60° C. for 4-5 hrs. Afterwards, 100 mL of EtoAce was added to the reaction mixture, and the reaction mixture was washed with brine (3×200 mL). The organic layer was dried over Na2SO4 and evaporated in vacuuo to afford 3,5-diethoxybenzaldehyde (56b) which was carried onto the next step without further purification. MS [m+H] calc'd for C11H14O3, 195.10; found 195.10.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
733 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].Br[CH2:12][CH3:13].[C:14]([O-:17])([O-])=O.[K+].[K+].[CH3:20]N(C=O)C>>[CH2:12]([O:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([O:17][CH2:14][CH3:20])[CH:9]=1)[CH:5]=[O:6])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrCC
Name
Quantity
733 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Afterwards, 100 mL of EtoAce was added to the reaction mixture
WASH
Type
WASH
Details
the reaction mixture was washed with brine (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=C(C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.